molecular formula C9H10Cl2FNO2S B2589633 N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411292-52-7

N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride

Cat. No.: B2589633
CAS No.: 2411292-52-7
M. Wt: 286.14
InChI Key: IGZGASTXHFGIEW-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is a chemical compound with the molecular formula C9H10Cl2FNO2S. This compound is characterized by the presence of a dichlorophenyl group, an ethyl chain, a methylsulfamoyl group, and a fluoride atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride typically involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere . This reaction reduces the nitrile group to an amine, which is then further reacted with methylsulfamoyl fluoride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide.

    Substitution: The fluoride atom can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfonamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenethylamine: A related compound with similar structural features but lacking the sulfonyl fluoride group.

  • N-(3,4-Dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol : Another derivative with a complex polycyclic structure.

Uniqueness

N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(3,4-dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2FNO2S/c1-6(13(2)16(12,14)15)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZGASTXHFGIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N(C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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